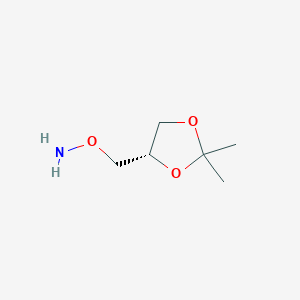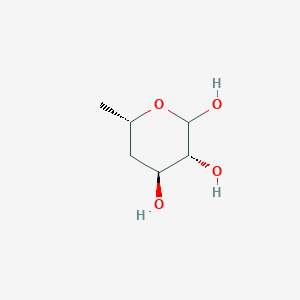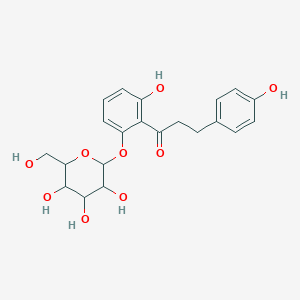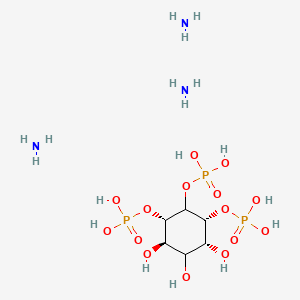![molecular formula C₁₆H₂₀F₃N₃O₈S B1142048 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine CAS No. 1313529-41-7](/img/no-structure.png)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is a biochemical compound with the molecular formula C16H20F3N3O8S and a molecular weight of 471.41 . It is used for proteomics research .
Chemical Reactions Analysis
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is a derivative of Lysine that can be used for traceless and site-specific ubiquitination of recombinant proteins . Ubiquitination is a post-translational modification that regulates almost all aspects of eukaryotic biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine are defined by its molecular formula C16H20F3N3O8S and molecular weight 471.41 . Further details about its physical and chemical properties were not found in the search results.properties
CAS RN |
1313529-41-7 |
|---|---|
Product Name |
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine |
Molecular Formula |
C₁₆H₂₀F₃N₃O₈S |
Molecular Weight |
471.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)





![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)